

Application Notes and Protocols for Enocyanin Extraction from Grape Pomace

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Compound of Interest

Compound Name: *Enocyanin*

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Introduction

Enocyanin, a complex mixture of anthocyanins and other polyphenols extracted from grape pomace, is a potent natural colorant with significant therapeutic potential. The primary bioactive components, including malvidin-3-O-glucoside, are of increasing interest in the pharmaceutical and nutraceutical industries for their antioxidant, anti-inflammatory, and potential anti-cancer properties. This document provides detailed application notes and protocols for various methods of **enocyanin** extraction from grape pomace, a major byproduct of the winemaking industry. The information is intended to guide researchers and professionals in the efficient and effective isolation of these valuable compounds for further study and application in drug development.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **enocyanin**. The following tables summarize quantitative data from various studies, offering a comparative overview of different extraction techniques.

Table 1: Conventional Solvent Extraction Parameters and Yields

Solvent System	Temperature (°C)	Time	Solid-to-Liquid Ratio	Total Anthocyanin Yield	Reference
70% Methanol-water, pH 0.7	45	24 hours	0.03 g/mL	Not specified, used as a baseline for maximum extraction	[1]
70% Ethanol, 3.5% HCl	60	Not specified	~1:40	Total Phenols: 44.93 mg GAE/g	[2][3]
50% Ethanol	50	2 hours	Not specified	148.51 mg/100g FW	[4]
Acidified Ethanol (70% Ethanol + 2% Lactic Acid)	Not specified	Not specified	Not specified	Total Phenols: 2473.03 mg GAE/100g	[5]

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters and Yields

Solvent System	Temperature (°C)	Time (min)	Power (W)	Total Anthocyanin Yield	Reference
50% Ethanol	50	5	Not specified	1.094 kg/hL (Productivity)	[6][7]
Acidified Water	Not specified	Not specified	Not specified	Not specified	[8]
General	Up to 75	Not specified	Not specified	Stable, no degradation	[9]

Table 3: Microwave-Assisted Extraction (MAE) Parameters and Yields

Solvent System	Temperature (°C)	Time (min)	Power (W)	Total Anthocyanin Yield	Reference
40% Methanol in water	100	5	500	Not specified, significant time reduction	[10]
50% Methanol	50	20	100	Not specified	[11]
62.7% Methanol	60	2-16	Not specified	Optimal for total phenolics	[12] [13]

Table 4: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Parameters and Yields

Solvent System	Temperature (°C)	Pressure (MPa)	Cycles	Total Anthocyanin Yield	Reference
50% Ethanol	100	6.8	1	455 mg/100g DW	[14] [15]
70% Ethanol	100	6.8	1	463 mg/100g DW	[14] [15]
40% Ethanol	40-85	10.35	Not specified	3.99 mg/g DW	[16] [17]
54% Ethanol	113	Not specified	3	Total Polyphenols: 50.03 mg GAE/g DW	[18] [19]

Table 5: Supercritical Fluid Extraction (SFE) Parameters and Yields

Co-solvent	Temperature (°C)	Pressure (bar)	Co-solvent Conc.	Total Anthocyanin Yield	Reference
Ethanol	95	100	Not specified	1932.1 mg/kg DM (Total Monomeric Anthocyanins)	[20]
Methanol	60	100	20.15% (molar)	Optimal yield observed	[21]
Ethanol	55	100	20%	Anthocyanins detected	[22]

Table 6: Enzyme-Assisted Extraction (EAE) Parameters and Yields

Enzyme(s)	Temperature (°C)	Time (min)	pH	Total Polyphenol Yield	Reference
Tannase (0.75 U/mL) + Cellulase (40 U/mL)	20	15	Not specified	38.49 mg GAE/g DW	[18][19]
Pectinase, Cellulase, Hemicellulase	Not specified	60	Not specified	Enhanced release with subsequent sonication	[23]
Cellubrix®, Viscozyme®, Neutrase®	Not specified	60-120	Not specified	2.6-2.8 g/Kg of dry raw material	

Experimental Protocols

The following protocols provide detailed methodologies for the key extraction techniques.

Conventional Solvent Extraction (CSE)

This method relies on the solubilization of anthocyanins in a suitable solvent, often with the aid of heat and agitation.

Protocol:

- **Sample Preparation:** Dry the grape pomace at 40-50°C to a constant weight and grind it to a fine powder (particle size 1-2 mm).
- **Solvent Preparation:** Prepare the extraction solvent. A common and effective solvent is a mixture of 70% ethanol and 30% water, acidified to a pH of 2.0 with hydrochloric acid or lactic acid.^[5]
- **Extraction:**
 - Mix the powdered grape pomace with the prepared solvent at a solid-to-liquid ratio of approximately 1:40 (w/v).
 - Agitate the mixture using a magnetic stirrer or orbital shaker at a constant speed (e.g., 250 rpm).^[1]
 - Maintain the temperature at 60°C for a duration of at least 2 hours.^{[2][3][4]}
- **Solid-Liquid Separation:**
 - Separate the solid residue from the liquid extract by vacuum filtration or centrifugation (e.g., 4000 rpm for 15 minutes).
 - Collect the supernatant containing the **enocyanin** extract.
- **Solvent Removal:**
 - Remove the solvent from the extract using a rotary evaporator under vacuum at a temperature not exceeding 40°C to prevent thermal degradation of the anthocyanins.
- **Storage:** Store the concentrated **enocyanin** extract at -20°C in the dark to preserve its stability.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to induce cavitation, which disrupts cell walls and enhances solvent penetration, leading to increased extraction efficiency and reduced extraction time.

Protocol:

- **Sample and Solvent Preparation:** Prepare the dried, powdered grape pomace and the extraction solvent as described in the Conventional Solvent Extraction protocol. An ethanol-water mixture (e.g., 50% ethanol) is often used.[\[6\]](#)[\[7\]](#)
- **Ultrasonic Treatment:**
 - Place the mixture of grape pomace and solvent in the ultrasonic bath or use an ultrasonic probe.
 - Set the ultrasonic frequency (e.g., 20-40 kHz) and power (e.g., 100-400 W).
 - Maintain the extraction temperature at or below 50°C to avoid degradation. Anthocyanins are generally stable up to 75°C with this method.[\[9\]](#)
 - Sonication time is typically short, ranging from 5 to 30 minutes.[\[6\]](#)[\[7\]](#)
- **Post-Extraction Processing:** Follow steps 4-6 from the Conventional Solvent Extraction protocol for solid-liquid separation, solvent removal, and storage.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the plant material, causing cell rupture and the release of target compounds into the solvent. This method significantly reduces extraction time.

Protocol:

- **Sample and Solvent Preparation:** Prepare the dried, powdered grape pomace and the extraction solvent. A common solvent is a mixture of methanol or ethanol and water (e.g., 40% methanol).[\[10\]](#)

- Microwave Extraction:
 - Place the grape pomace and solvent mixture in a microwave-safe extraction vessel.
 - Set the microwave power (e.g., 100-500 W) and temperature (e.g., 100°C).[\[10\]](#)
 - The extraction time is typically very short, often around 5 minutes.[\[10\]](#)
- Post-Extraction Processing: After extraction, allow the vessel to cool before opening. Follow steps 4-6 from the Conventional Solvent Extraction protocol for separation, solvent removal, and storage.

Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to maintain the solvent in a liquid state, which enhances extraction efficiency and reduces solvent consumption.[\[16\]](#)[\[17\]](#)

Protocol:

- Sample Preparation: Mix the dried, powdered grape pomace with a dispersing agent like diatomaceous earth and pack it into the extraction cell.
- Solvent Selection: Hydroethanolic solvents (e.g., 50-70% ethanol in water) are effective.[\[14\]](#)
[\[15\]](#)
- Extraction Parameters:
 - Set the extraction temperature (e.g., 100-113°C) and pressure (e.g., 6.8-10.35 MPa).[\[14\]](#)
[\[15\]](#)[\[18\]](#)[\[19\]](#)
 - Perform one to three extraction cycles.
- Collection: The extract is automatically collected in a vial.
- Post-Extraction Processing: The collected extract can be concentrated using a rotary evaporator. Store the final product at -20°C in the dark.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by changing the pressure and temperature. A co-solvent is often required for the extraction of polar compounds like anthocyanins.

Protocol:

- Sample Preparation: Load the dried and ground grape pomace into the extraction vessel.
- System Setup:
 - Set the extraction temperature (e.g., 60-95°C) and pressure (e.g., 100 bar).[\[20\]](#)[\[21\]](#)
 - Introduce the co-solvent (e.g., ethanol or methanol) at a specific concentration (e.g., 20%).
[\[21\]](#)[\[22\]](#)
- Extraction:
 - Pump supercritical CO₂ and the co-solvent through the extraction vessel.
 - The extraction time can range up to 180 minutes.[\[20\]](#)
- Separation and Collection:
 - Depressurize the fluid in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
 - Collect the **enocyanin** extract.
- Storage: Store the extract at -20°C in the dark.

Enzyme-Assisted Extraction (EAE)

EAE uses enzymes to break down the plant cell wall, facilitating the release of intracellular contents, including anthocyanins. This method is often used in combination with other techniques.

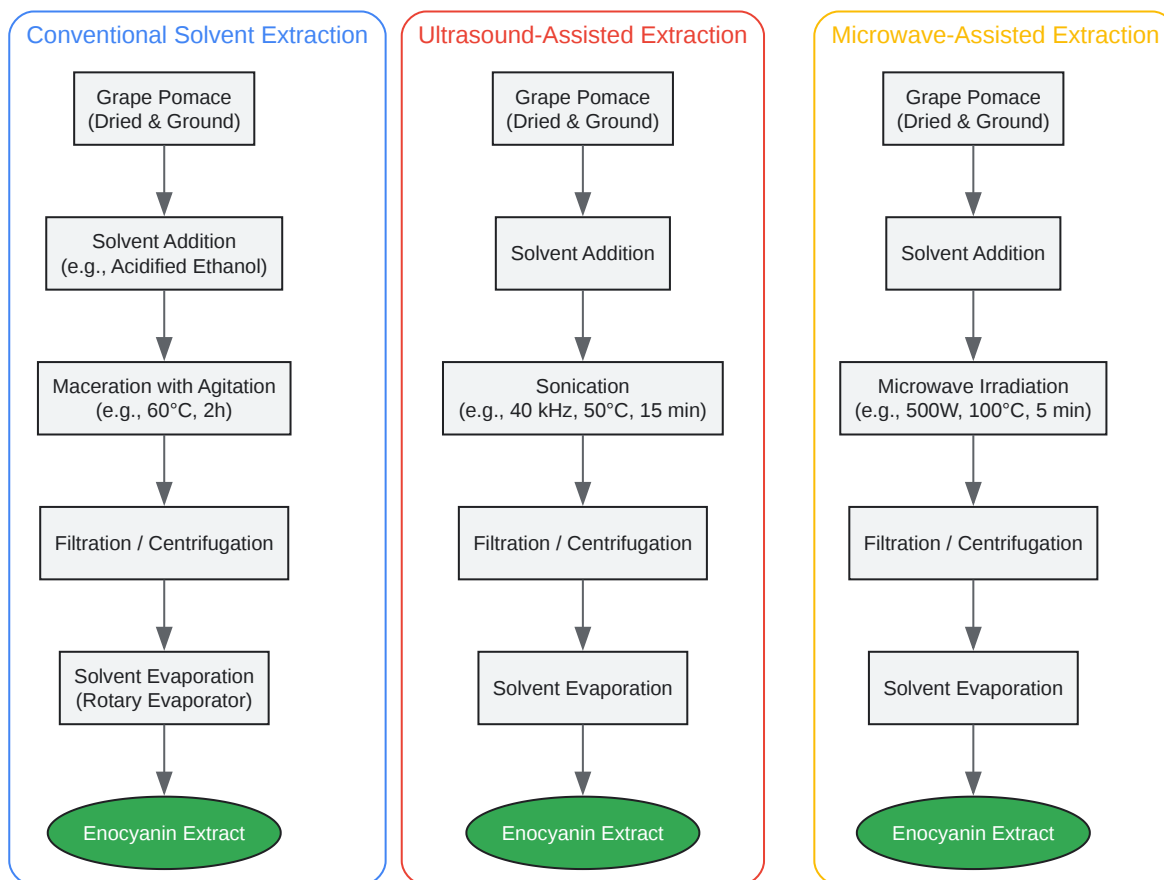
Protocol:

- Sample Preparation: Suspend the powdered grape pomace in an aqueous buffer solution.
- Enzymatic Hydrolysis:
 - Add a specific enzyme or a mixture of enzymes (e.g., cellulase, pectinase, tannase) to the slurry.[\[18\]](#)[\[19\]](#) The enzyme concentration should be optimized (e.g., 0.75 U/mL tannase and 40 U/mL cellulase).[\[18\]](#)[\[19\]](#)
 - Incubate the mixture at the optimal temperature (e.g., 20°C) and pH for the selected enzymes.
 - The hydrolysis time can range from 15 minutes to several hours.[\[18\]](#)[\[19\]](#)
- Enzyme Inactivation: Heat the mixture to inactivate the enzymes (e.g., 90°C for 5 minutes).
- Extraction: Proceed with a conventional solvent extraction or UAE to recover the released anthocyanins.
- Post-Extraction Processing: Follow the standard procedures for solid-liquid separation, solvent removal, and storage.

Mandatory Visualizations

Experimental Workflow Diagrams

Figure 1. Experimental Workflows for Enocyanin Extraction

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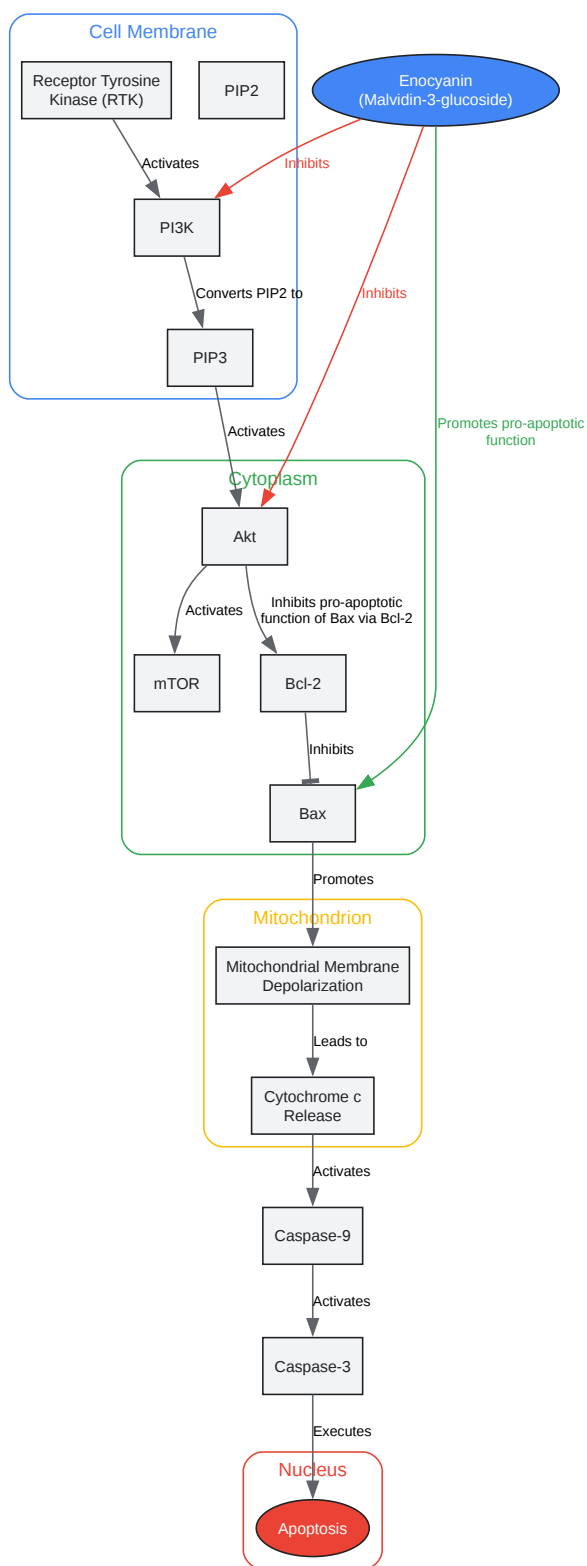
Caption: Experimental workflows for **enocyanin** extraction.

Signaling Pathway Diagram

The therapeutic potential of **enocyanin** in drug development, particularly in oncology, is linked to its ability to modulate key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of cell proliferation and survival, and its inhibition is a

major target in cancer therapy. Anthocyanins, such as malvidin-3-O-glucoside, have been shown to interfere with this pathway and promote apoptosis.

Figure 2. Proposed Mechanism of Enocyanin-Induced Apoptosis



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Caption: Proposed mechanism of **enocyanin**-induced apoptosis.

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